

The Safety Profile of Lauryl Oleate: A Comprehensive Toxicological Overview

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Compound of Interest

Compound Name: Lauryl Oleate

Cat. No.: B7823689

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Washington, D.C. - **Lauryl oleate**, a fatty acid ester commonly utilized as a skin-conditioning agent and emollient in cosmetic and personal care formulations, has undergone extensive safety evaluation.[1][2] This technical guide provides an in-depth analysis of the toxicological data and experimental protocols related to **lauryl oleate**, offering valuable insights for researchers, scientists, and drug development professionals. The consensus from various scientific bodies, including the Cosmetic Ingredient Review (CIR) Expert Panel, indicates that **lauryl oleate** is safe for its intended use in cosmetics when formulations are designed to be non-irritating.[3]

Executive Summary of Toxicological Endpoints

Lauryl oleate exhibits a low toxicity profile across a range of endpoints. It is not classified as a hazardous substance, and its use in cosmetic products is considered safe under current practices.[4] The following sections detail the available data on acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the key quantitative data available for **lauryl oleate** and structurally related compounds.

Table 1: Acute Oral Toxicity

Test Substance	Species	Guideline	LD50 (mg/kg bw)	Classification
Lauryl Oleate (and related Alkyl Esters)	Rat	OECD 401/423 (limit test)	> 2000	Not Classified[5]
Glyceryl Laurate/Oleate	Rat	OECD 401 (limit test)	> 2000	Not Classified
Oleic Acid	Rat	-	> 2000	Not Classified

Table 2: Dermal and Ocular Irritation

Test Substance	Species	Guideline	Observation	Classification
Lauryl Oleate	Rabbit (Dermal)	OECD 404	Non-irritating (Score: 0.00)	Not Classified
Lauryl Oleate	Human (Dermal, 100%)	-	Non-irritating	Not Classified
Lauryl Oleate (and related Alkyl Esters)	Rabbit (Ocular)	-	At most, slight irritation expected	Not Classified

Table 3: Skin Sensitization

Test Substance	Species	Guideline/Method	Result	Classification
Fatty acids, olive-oil, lauryl esters	Human	HRIPT	No evidence of sensitization	Not a sensitizer
Lauryl Oleate	-	-	Not sensitizing	Not a sensitizer

Table 4: Genotoxicity

Test Substance	Test System	Guideline	Result	Classification
Lauryl Oleate	-	-	No mutagenic effects reported	Not Genotoxic
Oleic Acid	S. typhimurium (Ames test)	OECD 471	Negative	Not Mutagenic
Linoleic Acid	S. typhimurium (Ames test)	OECD 471	Negative	Not Mutagenic

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

The acute oral toxicity of **lauryl oleate** and related substances is typically assessed using a limit test approach.

Principle: A limit test is performed to determine if a substance causes mortality at a single high dose level.

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain) are used. Typically, a single sex (females) is used.

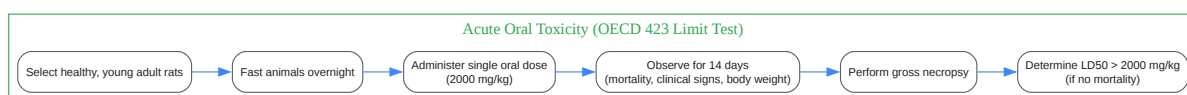
Procedure:

- **Fasting:** Animals are fasted overnight prior to dosing.
- **Dosing:** A single dose of 2000 mg/kg body weight of the test substance is administered by oral gavage. The substance is often administered in a suitable vehicle, such as arachis oil.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and

at least once daily thereafter.

- Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Interpretation: If no mortality or significant toxicity is observed at the 2000 mg/kg limit dose, the LD50 is determined to be greater than 2000 mg/kg, and the substance is generally considered to have low acute oral toxicity.



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Acute Oral Toxicity Testing Workflow.

Dermal Irritation/Corrosion Testing (Adapted from OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Principle: The test substance is applied to a small area of the skin of a single animal.

Test Animals: Albino rabbits are the preferred species.

Procedure:

- Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animal.
- Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch. The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

- **Removal and Observation:** After 4 hours, the patch is removed, and the skin is cleansed. The skin is then examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- **Scoring:** Dermal reactions are scored according to a standardized grading system. A Primary Irritation Index (PII) can be calculated.

Interpretation: Based on the severity and reversibility of the skin reactions, the substance is classified according to its irritation potential. A score of 0.00 indicates no irritation.



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Dermal Irritation Testing Workflow.

Skin Sensitization Testing: Human Repeated Insult Patch Test (HRIPT)

The HRIPT is the primary method for confirming the absence of skin sensitization potential in humans under exaggerated exposure conditions.

Principle: The test involves two phases: an induction phase with repeated applications to the same skin site, followed by a challenge phase where the substance is applied to a new skin site.

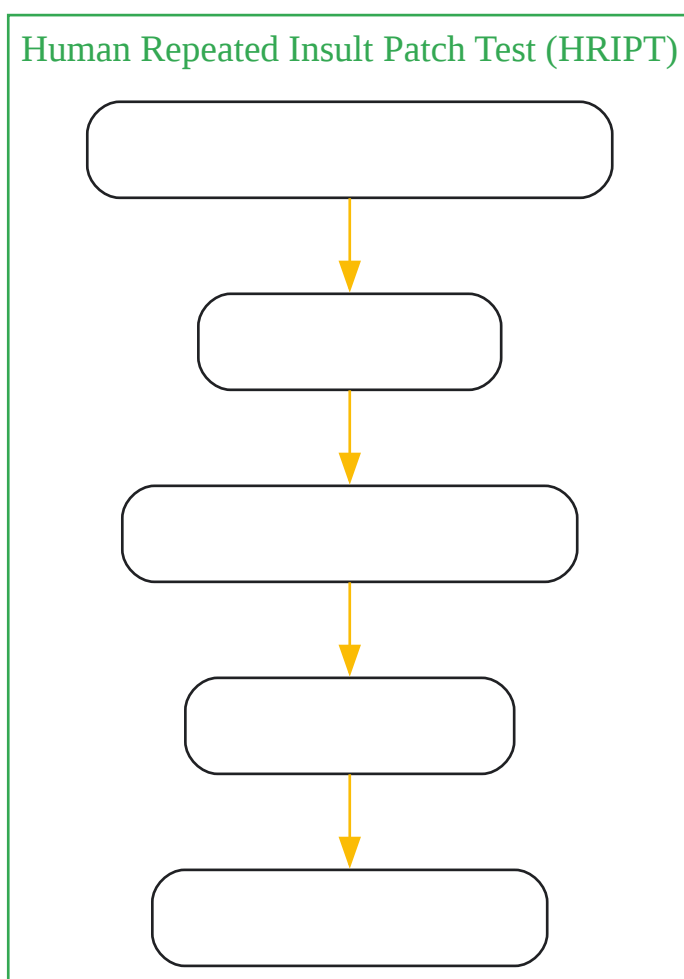
Test Subjects: A panel of approximately 100 human volunteers is typically used.

Procedure:

- **Induction Phase:** The test material is applied to a designated skin site (usually the back) under an occlusive or semi-occlusive patch for 24 hours. This is repeated nine times over a three-week period. The site is scored for any reaction before each new application.

- Rest Period: A two-week rest period follows the induction phase.
- Challenge Phase: The test material is applied to a new, untreated skin site under a patch.
- Scoring: The challenge patch is removed after 24 hours, and the site is scored at 48 and 72 hours post-application.

Interpretation: A reaction at the challenge site that is significantly greater than any reaction observed during the induction phase suggests sensitization. The absence of a significant reaction at the challenge site indicates a lack of sensitizing potential under the test conditions.



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HRIPT Workflow.

Genotoxicity Testing: Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)

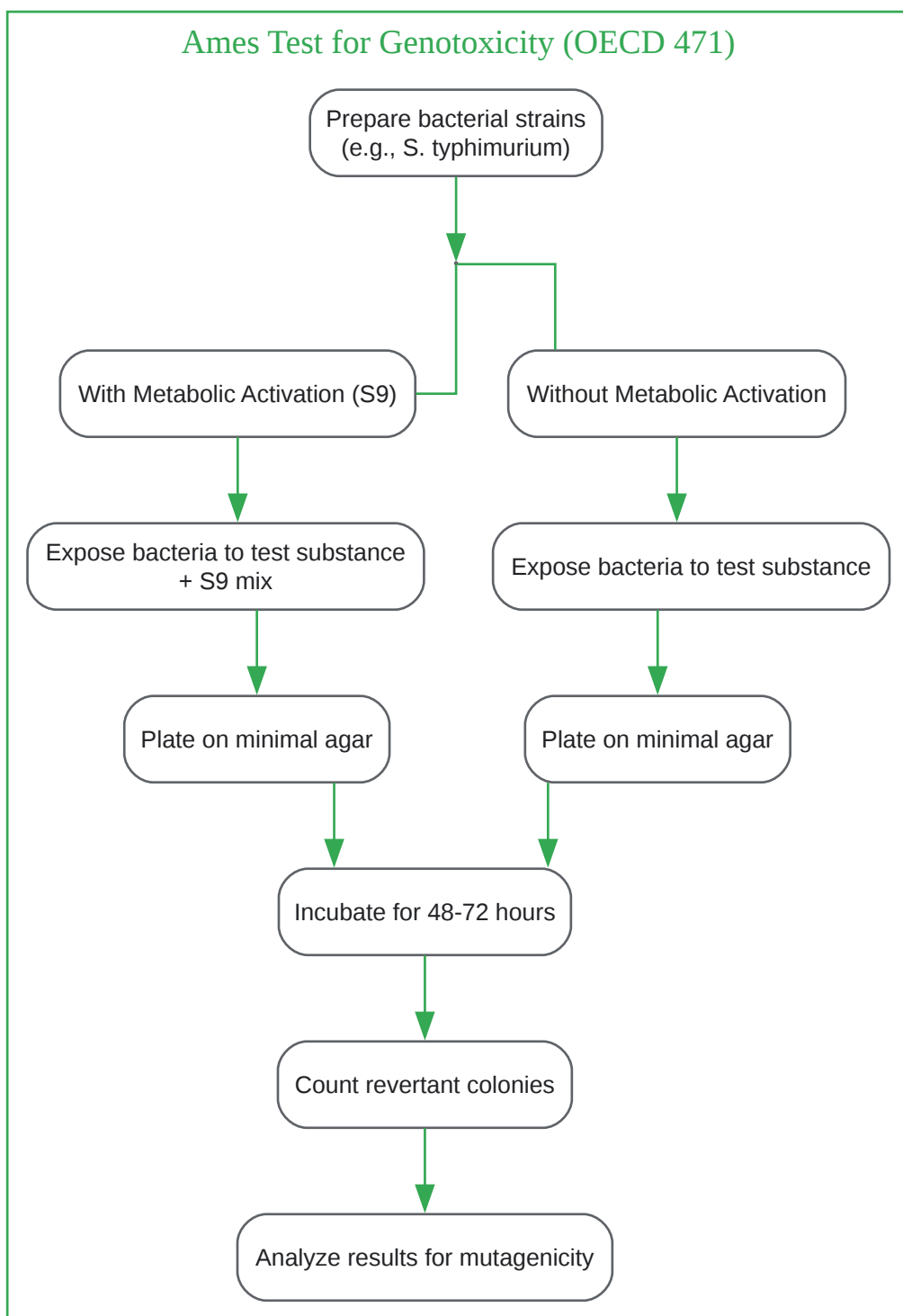
The Ames test is a widely used in vitro method to assess the mutagenic potential of a substance.

Principle: The test uses several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with mutations in genes involved in histidine or tryptophan synthesis. The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the required amino acid.

Procedure:

- **Strains:** At least five strains of bacteria are recommended.
- **Metabolic Activation:** The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.
- **Exposure:** The bacteria are exposed to the test substance at various concentrations.
- **Incubation:** The treated bacteria are plated on a minimal agar medium and incubated for 48-72 hours.
- **Counting:** The number of revertant colonies (colonies that have undergone a reverse mutation) is counted.

Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the negative control.



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